molecular formula C7H12O3 B14357938 [(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde CAS No. 90177-60-9

[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde

Cat. No.: B14357938
CAS No.: 90177-60-9
M. Wt: 144.17 g/mol
InChI Key: VGFQZABUROOJIM-BQBZGAKWSA-N
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Description

[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde is a chiral compound with significant importance in organic chemistry. It features a hydroxy group and an acetaldehyde group attached to an oxane ring, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde can be achieved through several methods. One common approach involves the oxidation of primary alcohols using reagents such as dimethyl sulfoxide (DMSO) in the presence of an activating agent like oxalyl chloride . Another method includes the ozonization of alkenes followed by oxidative cleavage of the resulting 1,2-diols .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes using engineered microorganisms. These microorganisms are designed to produce the desired stereoisomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acid chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic processes, the compound can act as a substrate for enzymes like alcohol dehydrogenases, which catalyze its conversion to other products. The pathways involved often include redox reactions and the formation of intermediate complexes .

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S)-3-Hydroxybutan-2-yl]acetaldehyde
  • [(2R,3R)-3-Hydroxyoxan-2-yl]acetaldehyde
  • [(2S,3S)-3-Hydroxyoxan-2-yl]propionaldehyde

Uniqueness

[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in studies involving chiral molecules .

Properties

CAS No.

90177-60-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-[(2S,3S)-3-hydroxyoxan-2-yl]acetaldehyde

InChI

InChI=1S/C7H12O3/c8-4-3-7-6(9)2-1-5-10-7/h4,6-7,9H,1-3,5H2/t6-,7-/m0/s1

InChI Key

VGFQZABUROOJIM-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](OC1)CC=O)O

Canonical SMILES

C1CC(C(OC1)CC=O)O

Origin of Product

United States

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